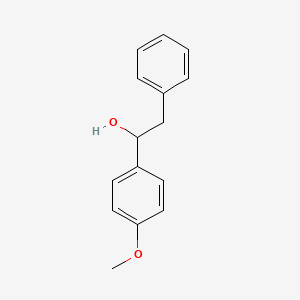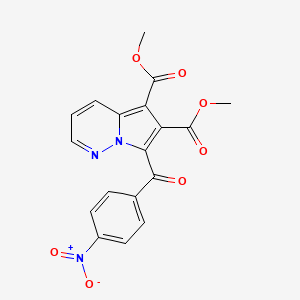
9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene: is a complex organosilicon compound that features a silafluorene core with dibenzylmethylsilyl and dodecyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene typically involves multiple steps, starting with the preparation of the silafluorene core. The core can be synthesized through a series of reactions, including cyclization and silylation. The dibenzylmethylsilyl and dodecyl groups are then introduced via silylation reactions using appropriate silylating agents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The compound can participate in substitution reactions, where the silyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the silyl groups.
Scientific Research Applications
Chemistry: In chemistry, 9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene is used as a precursor for the synthesis of advanced materials, including polymers and dendrimers. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology and Medicine: The compound’s potential biocompatibility and ability to form stable complexes with biomolecules make it a candidate for biomedical applications, such as drug delivery systems and imaging agents .
Industry: In the industrial sector, this compound can be used in the production of high-performance coatings, adhesives, and sealants. Its stability and resistance to environmental factors make it suitable for use in harsh conditions .
Mechanism of Action
The mechanism of action of 9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through its silyl groups, influencing the properties and behavior of the resulting complexes. The pathways involved may include the formation of covalent bonds or coordination complexes with target molecules .
Comparison with Similar Compounds
Trimethylsilylfluorene: Another silafluorene derivative with different substituents.
Dimethylphenylsilylfluorene: A compound with a phenyl group instead of the dibenzylmethylsilyl group.
Tert-butyldimethylsilylfluorene: A silafluorene derivative with tert-butyl and dimethylsilyl groups
Uniqueness: 9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene is unique due to its specific combination of dibenzylmethylsilyl and dodecyl groups, which impart distinct electronic and steric properties. This uniqueness allows for tailored applications in materials science and organic electronics, where specific structural features are crucial for performance .
Properties
Molecular Formula |
C40H52Si2 |
|---|---|
Molecular Weight |
589.0 g/mol |
IUPAC Name |
dibenzyl-[(5-dodecylbenzo[b][1]benzosilol-5-yl)methyl]-methylsilane |
InChI |
InChI=1S/C40H52Si2/c1-3-4-5-6-7-8-9-10-11-22-31-42(39-29-20-18-27-37(39)38-28-19-21-30-40(38)42)34-41(2,32-35-23-14-12-15-24-35)33-36-25-16-13-17-26-36/h12-21,23-30H,3-11,22,31-34H2,1-2H3 |
InChI Key |
NXTSDSKAMVEMON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C[Si](C)(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


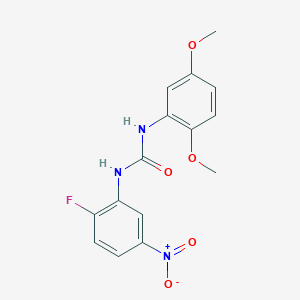
![3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11954215.png)

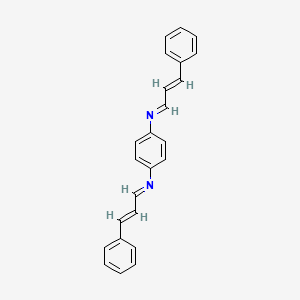
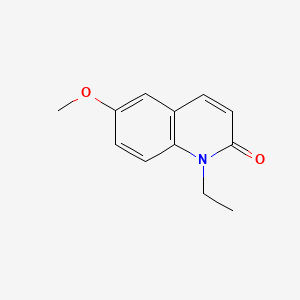
![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)

![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)
![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)
![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)

